1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride
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Overview
Description
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is a derivative of benzotriazole, a versatile heterocyclic compound known for its unique physicochemical properties. Benzotriazole derivatives are widely used in various fields, including medicinal chemistry, material science, and industrial applications, due to their stability, reactivity, and ability to form strong non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce methylated or demethylated products .
Scientific Research Applications
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronics and photovoltaics
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride involves its ability to interact with various molecular targets through non-covalent interactions. The compound’s benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the stabilization of specific protein conformations .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-benzotriazole
- 6-methyl-1H-benzotriazole
- 1H-benzotriazole-1-methanol
Uniqueness
1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and interaction profiles compared to other benzotriazole derivatives. For example, the presence of the methyl group at the 1-position and the hydroxyl group at the 6-position can enhance its ability to form hydrogen bonds and π–π interactions, making it a valuable compound in various applications .
Properties
CAS No. |
2639441-70-4 |
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Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-methylbenzotriazol-5-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c1-10-7-4-5(11)2-3-6(7)8-9-10;/h2-4,11H,1H3;1H |
InChI Key |
TZRCGRGCQOEZIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)N=N1.Cl |
Purity |
95 |
Origin of Product |
United States |
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